molecular formula C9H12O5S B13521019 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid

Cat. No.: B13521019
M. Wt: 232.26 g/mol
InChI Key: KDSQGJKDAOPJNP-UHFFFAOYSA-N
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Description

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with isopropylsulfonylmethyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the furan ring. This can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

2-((Isopropylsulfonyl)methyl)furan-3-carboxylic acid is unique due to the presence of the isopropylsulfonylmethyl group, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

2-(propan-2-ylsulfonylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C9H12O5S/c1-6(2)15(12,13)5-8-7(9(10)11)3-4-14-8/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

KDSQGJKDAOPJNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1=C(C=CO1)C(=O)O

Origin of Product

United States

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